6-(4-Methylphenyl)-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
Properties
Molecular Formula |
C18H16N4S |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
6-(4-methylphenyl)-3-(2-phenylethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H16N4S/c1-13-7-10-15(11-8-13)17-21-22-16(19-20-18(22)23-17)12-9-14-5-3-2-4-6-14/h2-8,10-11H,9,12H2,1H3 |
InChI Key |
KNCPOFKVPWWDPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)CCC4=CC=CC=C4 |
Origin of Product |
United States |
Biological Activity
6-(4-Methylphenyl)-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a compound belonging to the class of triazolo-thiadiazole derivatives. Its unique structure contributes to a variety of biological activities, making it a subject of significant research interest. This article reviews the biological activity of this compound, focusing on its anticancer properties, antibacterial effects, and mechanisms of action.
- Molecular Formula : C18H16N4S
- Molecular Weight : 320.41 g/mol
- CAS Number : 193744-08-0
Anticancer Activity
Research indicates that derivatives of 1,3,4-thiadiazole exhibit notable anticancer properties. The compound has been evaluated for its antiproliferative effects against various cancer cell lines.
Case Studies and Findings
-
In Vitro Studies :
- The compound was tested against breast cancer cell lines MCF-7 and MDA-MB-231 using the MTT assay. Results showed significant cytotoxicity with IC50 values indicating potent activity compared to standard chemotherapeutics .
- A study demonstrated that the compound induced apoptosis in cancer cells by activating caspase pathways, leading to cell cycle arrest in the G1 phase .
- Mechanism of Action :
Antibacterial Activity
The biological activity of this compound extends beyond anticancer effects; it also exhibits antibacterial properties.
Evaluation Against Pathogens
- The compound was tested against several human pathogenic bacteria. It demonstrated significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus, outperforming some conventional antibiotics in effectiveness .
Summary of Biological Activities
| Activity Type | Target Cell Lines / Pathogens | Key Findings |
|---|---|---|
| Anticancer | MCF-7, MDA-MB-231 | Significant cytotoxicity; apoptosis induction |
| Antibacterial | E. coli, S. aureus | High efficacy; superior to some antibiotics |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Triazolothiadiazoles exhibit activity modulated by substituents at positions 3 and 6. Key analogues include:
Key Observations :
- The 2-phenylethyl group in the target compound may balance lipophilicity and metabolic stability.
- Electron-Withdrawing Groups : Nitro () and halogen () substituents increase electrophilicity, enhancing interactions with biological targets like COX enzymes or DNA .
- Anticancer Activity: Halogenated derivatives (e.g., CPNT) show superior tumor growth inhibition compared to non-halogenated analogues, likely due to enhanced DNA intercalation or protein binding .
Pharmacological Activities
- Anticancer :
- Anti-Inflammatory :
- Antimicrobial :
Toxicity Profiles
- CPNT () caused mild hepatic toxicity at 50 mg/kg, while cisplatin induced severe damage .
Q & A
Basic: What are the established synthetic routes for 6-(4-Methylphenyl)-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole?
The synthesis typically involves multi-step cyclization reactions. A common approach includes:
- Step 1 : Formation of a pyrazole intermediate using 1-(4-methylphenyl)ethanone and diethyl oxalate under basic conditions (e.g., NaH in toluene) .
- Step 2 : Conversion to a thiol-functionalized triazole via reaction with hydrazine hydrate, followed by cyclization with carbon disulfide .
- Step 3 : Introduction of the 2-phenylethyl substituent through nucleophilic substitution or coupling reactions.
Purification methods include column chromatography and recrystallization, with purity verified via HPLC (≥95%) .
Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?
- 1H/13C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm) .
- IR Spectroscopy : Identifies functional groups (e.g., C=S stretch at ~1250 cm⁻¹) .
- HPLC : Determines purity (>95%) and monitors reaction progress .
- Elemental Analysis : Validates empirical formula (e.g., C, H, N, S content) .
Advanced: How can molecular docking studies predict its bioactivity against fungal targets?
Molecular docking with fungal enzymes like 14-α-demethylase lanosterol (PDB: 3LD6) is used to predict binding affinity. Key steps:
- Protein Preparation : Optimize the enzyme’s 3D structure (e.g., protonation states, hydration).
- Ligand Preparation : Generate low-energy conformers of the compound.
- Docking Simulation : Use software like AutoDock Vina to assess binding modes. Studies suggest strong interactions via π-π stacking with the heme cofactor and hydrogen bonding with active-site residues (e.g., Tyr118) .
- Validation : Compare results with known inhibitors (e.g., fluconazole) to prioritize in vitro testing .
Advanced: How do substituent variations at the 6-position influence pharmacological activity?
- Electron-donating groups (e.g., -OCH₃ at 4-methylphenyl) enhance antifungal activity by increasing lipophilicity and membrane penetration .
- Bulky substituents (e.g., adamantyl) reduce solubility but improve target selectivity by steric complementarity .
- Halogenated groups (e.g., -Cl, -Br) enhance cytotoxicity via intercalation or covalent bonding with biomolecules .
Structure-activity relationship (SAR) studies require systematic substitution and bioassay comparisons (e.g., MIC values for antimicrobial activity) .
Advanced: What strategies resolve discrepancies in reported biological activities across studies?
Discrepancies often arise from:
- Assay variability : Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
- Substituent effects : Control for electronic and steric differences using isosteric replacements .
- Purity thresholds : Ensure ≥95% purity via HPLC to exclude confounding by impurities .
Meta-analyses of SAR data and computational modeling (e.g., QSAR) can reconcile conflicting results .
Advanced: How does X-ray crystallography contribute to understanding structure-activity relationships?
X-ray crystallography reveals:
- Intermolecular interactions : C–H⋯N hydrogen bonds and π-π stacking stabilize crystal packing, which correlates with solubility and stability .
- Conformational rigidity : The fused triazole-thiadiazole core adopts a planar structure, favoring intercalation with DNA or enzyme active sites .
- Substituent orientation : Bulky groups (e.g., 2-phenylethyl) adopt specific dihedral angles, affecting target binding .
Advanced: What in vitro models are used to assess its anticancer potential?
- Cell viability assays : MTT or SRB assays in cancer cell lines (e.g., HepG2, MCF-7) to determine IC₅₀ values .
- Apoptosis studies : Flow cytometry (Annexin V/PI staining) and caspase-3 activation assays .
- Mechanistic studies : Western blotting for oncogenic targets (e.g., c-Met kinase inhibition) .
Comparisons with control compounds (e.g., doxorubicin) validate specificity .
Advanced: What are the challenges in optimizing reaction yields for triazolothiadiazole derivatives?
- Low cyclization efficiency : Optimize reaction time (e.g., 12–24 hrs) and catalyst (e.g., POCl₃ for thiadiazole ring closure) .
- Byproduct formation : Use scavengers (e.g., molecular sieves) to absorb side products like H₂S .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
Design of Experiments (DoE) methodologies can systematically optimize parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
